molecular formula C29H27NO6 B11156763 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate

Cat. No.: B11156763
M. Wt: 485.5 g/mol
InChI Key: SATWUJIEGYTQCN-DEOSSOPVSA-N
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Description

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate typically involves multi-step organic reactions. The starting materials often include 4-methylcoumarin and benzyl chloroformate. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. The reaction proceeds through nucleophilic substitution and esterification steps to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate is unique due to its specific structural features, such as the benzyloxycarbonyl group and the phenylpropanoate moiety. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

(6-ethyl-4-methyl-2-oxochromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C29H27NO6/c1-3-22-16-23-19(2)14-27(31)35-26(23)17-25(22)36-28(32)24(15-20-10-6-4-7-11-20)30-29(33)34-18-21-12-8-5-9-13-21/h4-14,16-17,24H,3,15,18H2,1-2H3,(H,30,33)/t24-/m0/s1

InChI Key

SATWUJIEGYTQCN-DEOSSOPVSA-N

Isomeric SMILES

CCC1=CC2=C(C=C1OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C=C2C

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4)OC(=O)C=C2C

Origin of Product

United States

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